molecular formula C18H14O6 B2735844 (Z)-6-hydroxy-2-((8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)benzofuran-3(2H)-one CAS No. 929339-15-1

(Z)-6-hydroxy-2-((8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)benzofuran-3(2H)-one

Cat. No. B2735844
CAS RN: 929339-15-1
M. Wt: 326.304
InChI Key: XURFTPFINOLREX-NSIKDUERSA-N
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Description

Molecular Structure Analysis

The structure of a related isoflavone compound was elucidated by 2D-NMR spectra, mass spectrum, and single crystal X-ray crystallography . The asymmetric unit of the compound consists of two independent molecules. Both molecules exhibit the disorder of each methylene group present in their 1,4-dioxane rings .

Scientific Research Applications

Enzymatic Synthesis and Chiral Building Blocks

The chiral 2,3-dihydro-1,4-benzodioxane motif has attracted interest for its versatile applications. Here’s a specific area of focus:

  • Enzymatic Synthesis : Researchers have efficiently synthesized chiral 2,3-dihydro-1,4-benzodioxane derivatives using engineered enzymes. For instance, Candida antarctica lipase B (CALB) mutants A225F and A225F/T103A catalyze the kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester. This work provides insights into enzyme evolution strategies .

Material Science and Organic Electronics

The benzodioxane ring system has been explored in material science and organic electronics. Here’s an example:

Other Applications

Beyond the fields mentioned above, researchers continue to explore novel applications for benzodioxane derivatives. These may include:

properties

IUPAC Name

(2Z)-6-hydroxy-2-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-21-15-7-10(8-16-18(15)23-5-4-22-16)6-14-17(20)12-3-2-11(19)9-13(12)24-14/h2-3,6-9,19H,4-5H2,1H3/b14-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURFTPFINOLREX-NSIKDUERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCCO2)C=C3C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1OCCO2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6-hydroxy-2-((8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)benzofuran-3(2H)-one

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